molecular formula C13H15N B3243123 1-(Naphthalen-2-yl)propan-1-amine CAS No. 154667-96-6

1-(Naphthalen-2-yl)propan-1-amine

Cat. No. B3243123
CAS RN: 154667-96-6
M. Wt: 185.26 g/mol
InChI Key: IAXXIFPEUHKYRY-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Methamnetamine acts as a triple monoamine releasing agent , affecting serotonin, norepinephrine, and dopamine. Its EC50 values for these neurotransmitters are 13 nM, 34 nM, and 10 nM, respectively . These interactions play a crucial role in its pharmacological effects.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis and Reactivity : The compound has been utilized in the synthesis of various chemical structures. For instance, Aleksandrov et al. (2017, 2018) describe the synthesis of benzo[e][1,3]benzothiazole and naphtho-fused 2-(furan-2-yl)-1,3-thiazole, where naphthalen-2-amine plays a crucial role (Aleksandrov et al., 2017); (Aleksandrov et al., 2018).

  • Photophysical Study : Cerezo et al. (2001) conducted an in-depth study on the photophysical behavior of 1-[6-(dimethylamino)naphthalen-2-yl]propan-1-one in various solvents. This study contributes to understanding the properties governing its max emission in biological systems (Cerezo et al., 2001).

Pharmaceutical and Biological Applications

  • Biologically Active Substances : Kazakov (2003) notes that N-substituted (naphth-1-yl)methylamines, which include variants of naphthalen-2-yl)propan-1-amine, serve as precursors in the synthesis of certain biologically active substances, including pharmaceuticals (Kazakov, 2003).

  • Metabolism Study : Hong et al. (2021) investigated the in vitro phase I metabolism of N-Methyl-1-(naphthalen-2-yl)propan-2-amine, shedding light on its metabolites and metabolic processes, which is crucial for understanding its pharmacokinetics (Hong et al., 2021).

Material Science and Industrial Applications

  • Flame-Retardant Curing Agents : Agrawal and Narula (2014) synthesized amines containing naphthalene units, used as flame retardants and curing agents for epoxy resins, highlighting its application in material science (Agrawal & Narula, 2014).

  • Antibacterial Agents : Abbasi et al. (2015) explored the synthesis of naphthalen-1-amine derivatives, demonstrating their potent antibacterial properties, which could have significant implications in the development of new antibiotics (Abbasi et al., 2015).

Safety and Hazards

  • Legal Status : Methamnetamine is illegal in Japan .

Future Directions

: Rothman RB, Partilla JS, Baumann MH, et al. “Studies of the biogenic amine transporters. 14. Identification of low-efficacy ‘partial’ substrates for the biogenic amine transporters.” The Journal of Pharmacology and Experimental Therapeutics, 341(1), 251–262 (2012). PubMed Central

properties

IUPAC Name

1-naphthalen-2-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13H,2,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXXIFPEUHKYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC2=CC=CC=C2C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of2 g (10 mmol) of 1-(2-naphthyl)-1-propanone oxime, 3.6 g (55.1 mmol) of zinc, 0.4 g (6 mmol) of ammonium acetate, 50 ml of aqueous ammonia, 12 ml of ethanol and 5 ml of dimethylformamide was stirred and heated at 85° C. for 1 hour. The mixture was cooled to room temperature, diluted with diethyl ether and basified with 35% aqueous sodium hydroxide solution. The ethereal layer was separated, dried over magnesium sulphate, filtered and evaporated to dryness to give 1.8 g of α(RS)-ethyl-2-naphthalenemethylamine as a colorless oil, 1H NMR (400 MHz, CDCL3) δ: 0.9 (t,3H), 1.7-1.8 (br,s,2H), 3.9-4.0 (t,1H), 4.1-4.2 (q,2H), 7.4-7.5 (m,3H), 7.75 (s,1H), 7.8-7.9 (m,3H).
Name
1-(2-naphthyl)-1-propanone oxime
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
3.6 g
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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